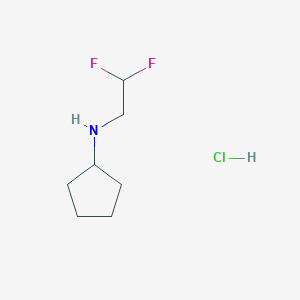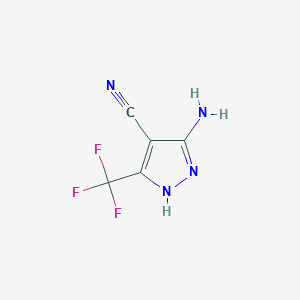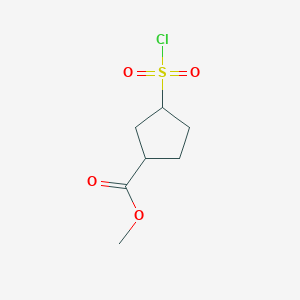![molecular formula C12H13ClO6S B15128793 Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate](/img/structure/B15128793.png)
Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate is an organic compound with the molecular formula C12H13ClO6S It is known for its unique chemical structure, which includes a chlorosulfonyl group and two methoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate typically involves the reaction of 3-(chlorosulfonyl)-4,5-dimethoxybenzaldehyde with methyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound and its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate
- Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate
- Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]but-2-enoate
Uniqueness
Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate is unique due to the presence of both chlorosulfonyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biological research.
Eigenschaften
Molekularformel |
C12H13ClO6S |
|---|---|
Molekulargewicht |
320.75 g/mol |
IUPAC-Name |
methyl (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13ClO6S/c1-17-9-6-8(4-5-11(14)18-2)7-10(12(9)19-3)20(13,15)16/h4-7H,1-3H3/b5-4+ |
InChI-Schlüssel |
SDISMLGZFRAZOO-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)OC)S(=O)(=O)Cl)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)OC)S(=O)(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


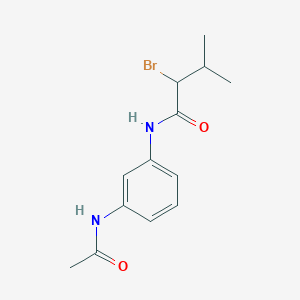

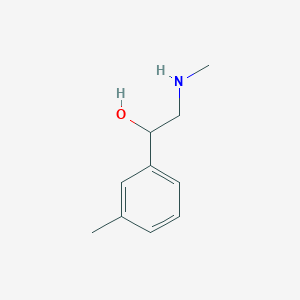
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15128733.png)
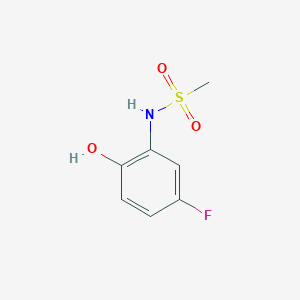
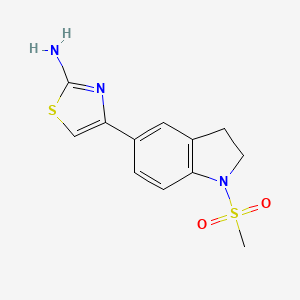

![N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide](/img/structure/B15128756.png)

